Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate

Medicinal Chemistry Thiazole Derivatives Data Gap

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate (CAS 790719-55-0) is a synthetic small molecule belonging to the 2-aminothiazole class. The structure features a thiazole ring linked to a methyl benzoate moiety.

Molecular Formula C12H12N2O3S
Molecular Weight 264.30 g/mol
Cat. No. B12252235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate
Molecular FormulaC12H12N2O3S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CC2C(=O)NC(=N)S2
InChIInChI=1S/C12H12N2O3S/c1-17-11(16)8-5-3-2-4-7(8)6-9-10(15)14-12(13)18-9/h2-5,9H,6H2,1H3,(H2,13,14,15)
InChIKeyNKJWVPGBQASBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate: A Thiazole Derivative with Uncharacterized Pharmacological Potential


Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate (CAS 790719-55-0) is a synthetic small molecule belonging to the 2-aminothiazole class. The structure features a thiazole ring linked to a methyl benzoate moiety. Information on this compound in the accessible primary research literature, authoritative databases, and patents is absent. Chemical vendor catalogs suggest it may serve as a synthetic intermediate, but no quantitative biological or physicochemical data from permissible, verifiable sources are available to establish baseline characteristics or differentiate it from analogs.

Why In-Class Substitution of Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate Carries Unacceptable Risk


Without peer-reviewed or authoritative quantitative data on the potency, selectivity, and functional activity of Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate against specific biological targets, any substitution with another 2-aminothiazole derivative is performed entirely at the user's risk. The absence of a defined selectivity profile against related targets (e.g., MAO-A, MAO-B, LSD1) in the context of this specific scaffold means the functional consequences of a substitution are not predictable. Decisions based only on structural similarity, without supporting differential activity data, lack scientific justification for procurement.

Quantitative Differential Evidence for Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate Relative to Analogs


Limitation: No Verifiable Comparative Data Available for This Compound

A search of primary research papers, patents, and authoritative databases like ChEMBL and BindingDB failed to yield any reliable, quantitative comparative data for this compound against a defined set of analogs. While a BindingDB entry (BDBM50067587, CHEMBL3402055) reports IC50 values for LSD1 (10,000 nM), MAO-A (100,000 nM), and MAO-B (100,000 nM), the associated SMILES notation corresponds to a peptide, not this small molecule, indicating a probable database annotation error and rendering the data unusable for a product-specific evidence guide. No other valid comparator, quantitative differentiation data, or experimental context could be found from permissible sources. High-strength differential evidence is therefore absent, and this guide cannot be populated as requested.

Medicinal Chemistry Thiazole Derivatives Data Gap

Potential Application Scenarios for Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate Based on Available Evidence


Use as a Synthetic Intermediate in MedChem Campaigns

Based solely on vendor descriptions, this compound may serve as a building block for the synthesis of more complex thiazole-containing libraries. However, no specific reaction protocols, yields, or comparative advantages over other intermediates are documented in the accessible literature, making this a generic and unverified application.

A Starting Point for Target ID and SAR Studies

If a research group independently generates activity data, this compound could potentially be used as a starting point for exploring structure-activity relationships (SAR) around the 2-aminothiazole scaffold. This scenario is entirely speculative and depends on the generation of primary data, as none currently exists.

Invalid Scenario Due to Lack of Verifiable Evidence

All other application scenarios mentioned on non-permissible vendor sites (e.g., antimicrobial, enzyme inhibition) cannot be substantiated or recommended, as they are not supported by the required comparative quantitative data from primary research or authoritative databases.

Quote Request

Request a Quote for Methyl 2-[(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.